molecular formula C23H21NO3 B14239968 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one CAS No. 541549-77-3

3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B14239968
CAS No.: 541549-77-3
M. Wt: 359.4 g/mol
InChI Key: JKMAFXMALFTHID-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of naphthopyrans, which are known for their photochromic behavior, meaning they can change color when exposed to light. This property makes them useful in various applications, including optical lenses and other materials that require light-induced color changes.

Preparation Methods

The synthesis of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then cyclized to form the final naphthopyran structure. Industrial production methods often utilize similar synthetic routes but may involve optimizations for yield and purity, such as the use of catalysts or specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The photochromic behavior of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is primarily due to the reversible opening and closing of the pyran ring upon exposure to light. When exposed to UV light, the compound undergoes a structural change that results in a color change. This process involves the absorption of light energy, which excites the electrons and leads to the breaking of the pyran ring. Upon removal of the light source, the compound returns to its original structure and color .

Comparison with Similar Compounds

Similar compounds to 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but may differ in their specific light absorption wavelengths and the speed of their color change. For example:

Properties

CAS No.

541549-77-3

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-2-hydroxybenzo[f]chromen-1-one

InChI

InChI=1S/C23H21NO3/c1-3-24(4-2)17-12-9-16(10-13-17)23-22(26)21(25)20-18-8-6-5-7-15(18)11-14-19(20)27-23/h5-14,26H,3-4H2,1-2H3

InChI Key

JKMAFXMALFTHID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)O

Origin of Product

United States

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